1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea
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Overview
Description
1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a benzhydryl group and an oxoindolinyl moiety, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives have diverse biological activities .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to exhibit a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea involves several steps, typically starting with the preparation of the oxoindolinyl intermediate. The synthetic route often includes the following steps:
Formation of the oxoindolinyl intermediate: This step involves the reaction of an appropriate indole derivative with a suitable oxidizing agent to form the oxoindolinyl moiety.
Coupling with benzhydryl chloride: The oxoindolinyl intermediate is then reacted with benzhydryl chloride in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxoindolinyl moiety are replaced with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Comparison with Similar Compounds
1-Benzhydryl-3-(1-methyl-2-oxoindolin-5-yl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea: This compound has a similar structure but lacks the methyl group on the oxoindolinyl moiety.
1-Benzhydryl-3-(1-methyl-2-oxoindolin-3-yl)urea: This compound differs in the position of the oxo group on the indolinyl moiety.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-26-20-13-12-19(14-18(20)15-21(26)27)24-23(28)25-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3,(H2,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBNJILNWXEDEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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